molecular formula C11H8FNO B1335457 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 691862-62-1

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1335457
CAS No.: 691862-62-1
M. Wt: 189.19 g/mol
InChI Key: YLNZOYYQKGBXTC-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group

Scientific Research Applications

1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde”. For instance, some pyrrole derivatives have been studied for their inhibitory effects on certain enzymes .

Safety and Hazards

While specific safety data for “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” is not available, similar compounds may pose hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested or in contact with skin .

Future Directions

The future directions in the study and application of “1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, pyrrole derivatives are being explored for their potential in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the formylation of a pyrrole derivative. One common method is the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, the initial step could involve the bromination of 2-fluoroacetophenone, followed by condensation with a suitable amine to form the pyrrole ring. Subsequent formylation and deprotection steps yield the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to its combination of a pyrrole ring, a fluorophenyl group, and an aldehyde functional group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNZOYYQKGBXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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